Dihexyl ether

Description

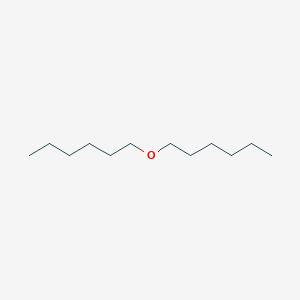

Structure

3D Structure

Properties

IUPAC Name |

1-hexoxyhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIUIOXAFBGMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059421 | |

| Record name | Hexane, 1,1'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Hexane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | Hexyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-58-3 | |

| Record name | Dihexyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihexyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1,1'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1U07QA435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dihexyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl ether, also known as 1-hexoxyhexane, is an organic compound with the chemical formula C12H26O.[1][2][3][4] It belongs to the ether family, characterized by an oxygen atom connected to two alkyl groups, in this case, two hexyl groups.[5] This colorless liquid possesses a mild odor and is noted for its stability and low reactivity.[2][3][6][7] Its hydrophobic nature and good solvency for nonpolar compounds make it a valuable solvent in various chemical processes, including organic synthesis and extraction.[5][6] This guide provides a comprehensive overview of the core physical and chemical properties of dihexyl ether, detailed experimental protocols, and a visualization of the interplay between its properties and applications.

Core Physical and Chemical Properties

The physical and chemical properties of dihexyl ether are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Property | Value | Reference Temperature (°C) | Reference Pressure | Citations |

| Molecular Formula | C12H26O | [1][2][3][4] | ||

| Molecular Weight | 186.33 g/mol | [2] | ||

| Appearance | Colorless to pale yellow clear liquid | |||

| Odor | Mild | [2][3][7] | ||

| Density | 0.793 g/mL | 25 | [2][3][8] | |

| 0.79400 to 0.79600 g/mL | 20 | |||

| Melting Point | -43 °C | [2][4][8][9] | ||

| Boiling Point | 223 °C | 760.00 mm Hg | [1] | |

| 228-229 °C | [2][3] | |||

| 228-230 °C | [4] | |||

| Flash Point | 78.33 °C (173.00 °F) | TCC | ||

| 78 °C (172.4 °F) | Closed cup | |||

| Vapor Pressure | 0.046100 mmHg | 25 | ||

| 0.148 mmHg | 25 | [2] | ||

| Refractive Index | 1.42000 to 1.42200 | 20 | [1] | |

| n20/D 1.4204 | 20 | [2][3] | ||

| Solubility in Water | 2.874 mg/L (estimated) | 25 | ||

| Very slight | [3][7] | |||

| Solubility in Organic Solvents | Soluble in alcohol, miscible with most organic solvents | [1][2][3][7] | ||

| LogP (o/w) | 5.117 (estimated) | [1] | ||

| 4.98 | [3] | |||

| Stability | Stable under recommended storage conditions | [10] |

Experimental Protocols

Synthesis of Dihexyl Ether

A common method for the preparation of dihexyl ether is through the acid-catalyzed dehydration of n-hexyl alcohol.[11]

Materials and Equipment:

-

n-hexyl alcohol (50 g, 61 ml)[11]

-

Concentrated sulfuric acid (6 g, 3.5 ml)[11]

-

5% Sodium hydroxide solution[11]

-

Anhydrous potassium carbonate[11]

-

Sodium metal[11]

-

Round bottom flask[11]

-

Dean-Stark apparatus[11]

-

Condenser[11]

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus[11]

Procedure:

-

Assemble a Dean-Stark apparatus with a round bottom flask and a condenser. Add a small amount of water to the Dean-Stark trap.[11]

-

In the round bottom flask, combine 61 ml (50 g) of n-hexyl alcohol with 3.5 ml (6 g) of concentrated sulfuric acid.[11]

-

Gently heat the mixture to reflux. As the reaction proceeds, water and n-hexyl alcohol will collect in the Dean-Stark apparatus. The denser water will settle at the bottom, while the lighter n-hexyl alcohol will be returned to the flask.[11]

-

Continue heating for approximately 90 minutes, during which the temperature inside the flask will rise to about 180°C. The reaction is considered complete when about 5 ml of water has been collected.[11]

-

After completion, pour the reaction mixture into water. Separate the upper organic layer using a separatory funnel.[11]

-

Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water.[11]

-

Dry the crude dihexyl ether over anhydrous potassium carbonate.[11]

-

Filter the dried product into a distillation flask for purification. Collect the fraction boiling between 221-223°C. For higher purity, the collected fractions can be refluxed with sodium metal and redistilled.[11]

Chemical Properties and Reactivity

Dihexyl ether is a stable, relatively inert compound, characteristic of aliphatic ethers.[2][3][6][7]

-

Stability: It is stable under normal conditions and recommended storage in a cool, dry, and well-ventilated place away from heat and open flames.[9][10][12]

-

Reactivity: Ethers can act as bases and form salts with strong acids.[13] They may react violently with strong oxidizing agents.[7][13] The carbon-oxygen bond in ethers is relatively inert to many reactions.[13] Dihexyl ether is considered a hydrophobic organic solvent with low reactivity.[6]

-

Decomposition: Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[12]

-

Peroxide Formation: Like other ethers, dihexyl ether may form explosive peroxides when exposed to air and light over time. Therefore, it should be stored in tightly sealed containers and tested for the presence of peroxides before distillation if it has been stored for an extended period.

Logical Relationships: Properties and Applications

The distinct physical and chemical properties of dihexyl ether directly inform its utility across various scientific and industrial domains. The following diagram illustrates these relationships.

Caption: Relationship between the properties of dihexyl ether and its applications.

Conclusion

Dihexyl ether is a versatile and stable solvent with a well-defined set of physical and chemical properties. Its high boiling point, low polarity, and chemical inertness make it a suitable medium for a variety of organic reactions and extraction processes. The detailed information provided in this guide serves as a valuable resource for researchers, scientists, and drug development professionals in leveraging the unique characteristics of dihexyl ether in their work. Proper handling and storage, with particular attention to the potential for peroxide formation, are crucial for its safe and effective use.

References

- 1. dihexyl ether, 112-58-3 [thegoodscentscompany.com]

- 2. Cas 112-58-3,DIHEXYL ETHER | lookchem [lookchem.com]

- 3. DIHEXYL ETHER | 112-58-3 [chemicalbook.com]

- 4. thomassci.com [thomassci.com]

- 5. CAS 112-58-3: Dihexyl ether | CymitQuimica [cymitquimica.com]

- 6. interstatechem.com [interstatechem.com]

- 7. guidechem.com [guidechem.com]

- 8. dihexyl ether [stenutz.eu]

- 9. parchem.com [parchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. fishersci.com [fishersci.com]

- 13. DIETHYLENE GLYCOL HEXYL ETHER - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Synthesis of Dihexyl Ether: Methods and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexyl ether, a dialkyl ether, finds applications as a solvent and an intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the primary synthetic routes to dihexyl ether, with a focus on acid-catalyzed dehydration of 1-hexanol and the Williamson ether synthesis. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with these methods. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity and understanding.

Introduction

The synthesis of ethers is a fundamental transformation in organic chemistry. Dihexyl ether, specifically, is of interest for its properties as a high-boiling, non-polar solvent. The selection of a synthetic method depends on factors such as desired yield, purity, cost of reagents, and scalability. This guide will explore the two most prevalent methods for the synthesis of dihexyl ether, providing detailed insights for research and development applications.

Acid-Catalyzed Dehydration of 1-Hexanol

The acid-catalyzed dehydration of primary alcohols is a common and atom-economical method for the synthesis of symmetrical ethers. This method involves the elimination of a water molecule from two molecules of 1-hexanol, facilitated by a strong acid catalyst.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

-

Protonation of the Alcohol: The hydroxyl group of a 1-hexanol molecule is protonated by the acid catalyst, forming a good leaving group (water).

-

Nucleophilic Attack: A second molecule of 1-hexanol acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group.

-

Deprotonation: The resulting protonated ether is deprotonated to yield dihexyl ether and regenerate the acid catalyst.

Experimental Protocols

A detailed experimental protocol for the synthesis of dihexyl ether using concentrated sulfuric acid as the catalyst is as follows:

-

Apparatus Setup: A Dean-Stark apparatus is fitted with a round-bottom flask and a condenser.

-

Reagents: 50 g (61 ml) of n-hexyl alcohol and 6 g (3.5 ml) of concentrated sulfuric acid are added to the round-bottom flask.[1]

-

Reaction: The mixture is heated to reflux. Water produced during the reaction is collected in the Dean-Stark trap. The reaction is continued for approximately 90 minutes, or until about 5 ml of water is collected, with the internal temperature rising to 180°C.[1]

-

Workup: The reaction mixture is poured into water. The organic layer is separated, washed with a 5% sodium hydroxide solution, and then with water.[1]

-

Purification: The crude product is dried over anhydrous potassium carbonate, filtered, and purified by fractional distillation. The fraction boiling between 221.5-223°C is collected as pure dihexyl ether.[1]

Quantitative Data

The following table summarizes the quantitative data for various acid catalysts in the dehydration of 1-hexanol.

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Sulfuric Acid | 180 | - | - | ~38 | [1] |

| Amberlyst 70 | 190 | ~71 | >90 | High | [2][3] |

| Nafion NR50 | 190 | Moderate | High | Good | [2] |

| H-BEA-25 | 190 | Moderate | Good | Good | [2] |

| Hafnium triflate | 180 | 85 | - | 77 (after 1 hr) | [4] |

| Triflic acid | 180 | 47 | - | 33 (after 1 hr) | [4] |

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers.[5] For the synthesis of dihexyl ether, this involves the reaction of a hexyl halide with a hexoxide (the alkoxide of 1-hexanol).

Reaction Mechanism

This reaction proceeds via a classic SN2 mechanism.[5] The alkoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted step, leading to the displacement of the halide leaving group.

-

Alkoxide Formation: 1-hexanol is deprotonated by a strong base (e.g., sodium hydride) to form the sodium hexoxide.

-

Nucleophilic Substitution: The hexoxide ion attacks the primary carbon of a hexyl halide (e.g., 1-bromohexane), displacing the halide ion and forming the ether linkage.

Experimental Protocols

While a specific protocol for dihexyl ether via Williamson synthesis is not extensively detailed in the literature, a general and reliable procedure can be outlined as follows:

-

Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Alkoxide Formation: Sodium hydride (NaH) as a 60% dispersion in mineral oil is added to the flask. Anhydrous tetrahydrofuran (THF) is added as the solvent. 1-hexanol is added dropwise to the stirred suspension at 0°C. The mixture is then allowed to warm to room temperature and stirred until hydrogen evolution ceases, indicating the complete formation of sodium hexoxide.

-

Reaction: 1-Bromohexane is added dropwise to the solution of sodium hexoxide. The reaction mixture is then heated to reflux and maintained at that temperature for several hours (typically 1-8 hours).[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude dihexyl ether is purified by vacuum distillation.

Quantitative Data

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) | Reference |

| 1-Hexanol | 1-Bromohexane | NaH | THF | 50-95 (general) | [6] |

| Sodium Hexoxide | 1-Bromohexane | - | THF | 50-95 (general) | [6] |

Comparison of Synthesis Methods

| Feature | Acid-Catalyzed Dehydration | Williamson Ether Synthesis |

| Reactants | 1-Hexanol | 1-Hexanol, Hexyl Halide |

| Byproducts | Water | Sodium Halide |

| Catalyst/Reagent | Strong Acid (Catalytic) | Strong Base (Stoichiometric) |

| Scope | Symmetrical ethers | Symmetrical & Asymmetrical ethers |

| Key Advantage | Atom economical | High versatility |

| Key Disadvantage | Risk of alkene formation at high temperatures | Requires stoichiometric strong base and alkyl halide |

Conclusion

Both acid-catalyzed dehydration and Williamson ether synthesis are effective methods for the preparation of dihexyl ether. The choice between these methods will be dictated by the specific requirements of the synthesis, including scale, desired purity, and the availability of reagents. Acid-catalyzed dehydration is a more atom-economical approach for this symmetrical ether, while the Williamson synthesis offers greater flexibility for the synthesis of a wider range of ethers. For industrial-scale production, the catalytic dehydration route is often preferred due to lower waste generation and cost. For laboratory-scale synthesis requiring high purity, the Williamson ether synthesis, despite its stoichiometric use of base, remains a robust and reliable option.

References

An In-depth Technical Guide to Dihexyl Ether (CAS 112-58-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl ether, also known as 1-hexoxyhexane, is a hydrophobic organic solvent belonging to the dialkyl ether family.[1] Valued for its chemical stability, low reactivity, and compatibility with nonpolar systems, it serves as a versatile medium in organic synthesis and various industrial applications.[1] Its long alkyl chains provide excellent solvency for hydrophobic compounds, making it a useful, albeit specialized, solvent in laboratory and industrial settings.[1] This guide provides a comprehensive overview of dihexyl ether, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and purification, spectral data for its characterization, and essential safety and handling information.

Chemical and Physical Properties

Dihexyl ether is a colorless, stable liquid with a mild odor.[2][3] It is characterized by its low solubility in water and miscibility with many organic solvents.[2][3] The key physical and chemical properties of dihexyl ether are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₆O | [2][4] |

| Molecular Weight | 186.33 g/mol | [5][6] |

| Appearance | Colorless liquid | [2] |

| Odor | Mild, pleasant | [2] |

| Boiling Point | 228-229 °C | [5][7] |

| Melting Point | -43 °C | [3] |

| Density | 0.793 g/mL at 25 °C | [5][7] |

| Refractive Index (n20/D) | 1.4204 | [5][7] |

| Vapor Pressure | 0.0582 hPa @ 20°C, 0.148 mmHg @ 25°C | [3][6] |

| Water Solubility | 2.71 mg/L at 20 °C | [8] |

| logP (o/w) | 5.117 (estimated) |

Table 2: Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 112-58-3 | [2][5] |

| EC Number | 203-987-8 | [5] |

| Beilstein Registry Number | 1738177 | [5] |

| PubChem CID | 8198 | [9] |

| SMILES | CCCCCCOCCCCCC | [2][6] |

| InChI | InChI=1S/C12H26O/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3 | [2] |

| InChIKey | BPIUIOXAFBGMNB-UHFFFAOYSA-N | [2] |

Table 3: Safety and Hazard Information

| Parameter | Value | Reference(s) |

| Flash Point | 78 °C (172.4 °F) - closed cup | [5] |

| Hazard Classifications | Aquatic Acute 1, Aquatic Chronic 2, Skin Sens. 1B | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H317 (May cause an allergic skin reaction), H410 (Very toxic to aquatic life with long lasting effects) | [5][10] |

| Precautionary Statements | P261, P272, P273, P280, P302 + P352, P333 + P313 | [5] |

| LD50 (Oral, rat) | 30900 mg/kg | [11] |

| LD50 (Dermal, rabbit) | 6 mL/kg | [11] |

| WGK Germany | 2 | [5][11] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of dihexyl ether are provided below.

Synthesis of Dihexyl Ether

Two primary methods for the synthesis of dihexyl ether are the acid-catalyzed dehydration of 1-hexanol and the Williamson ether synthesis.

This method involves the removal of water from two molecules of 1-hexanol to form the ether, typically using a strong acid catalyst and a Dean-Stark apparatus to drive the equilibrium towards the product.

Materials:

-

1-Hexanol (n-hexyl alcohol)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous potassium carbonate (K₂CO₃)

-

Water

Equipment:

-

Round bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for fractional distillation)

Procedure:

-

Assemble a Dean-Stark apparatus with a round bottom flask and a condenser.

-

Add a small amount of water to the collection arm of the Dean-Stark apparatus.

-

In the round bottom flask, combine 61 mL (50 g) of n-hexyl alcohol and slowly add 3.5 mL (6 g) of concentrated sulfuric acid with cooling and swirling.

-

Heat the mixture gently to reflux. Water and n-hexyl alcohol will begin to collect in the Dean-Stark apparatus. The denser water will separate to the bottom, and the lighter n-hexyl alcohol will return to the reaction flask.

-

Continue heating for approximately 90 minutes, during which the temperature in the flask may rise to 180°C. The reaction is considered complete when about 5 mL of water has been collected.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a separatory funnel containing water.

-

Separate the upper organic layer.

-

Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water.

-

Dry the crude dihexyl ether over anhydrous potassium carbonate.

-

Filter the dried product into a distillation flask.

-

Purify the crude ether by fractional distillation, collecting the fraction boiling between 221-223 °C.

This classic SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of the symmetrical dihexyl ether, 1-hexanol is first converted to its alkoxide, which then reacts with a 1-halo-hexane.

Materials:

-

1-Hexanol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

1-Bromohexane or 1-iodohexane

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Two-neck round bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry two-neck round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-hexanol to an anhydrous solvent such as THF.

-

Slowly add sodium hydride (or small pieces of sodium metal) to the stirred solution at 0 °C. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium hexoxide.

-

Slowly add 1-bromohexane (or 1-iodohexane) to the alkoxide solution via an addition funnel at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude dihexyl ether can be further purified by fractional distillation.

Purification of Dihexyl Ether

Purification is crucial to remove unreacted starting materials, byproducts, and any peroxides that may have formed.

Procedure for Peroxide Removal and Final Purification:

-

Peroxide Test: Before purification, test for the presence of peroxides using commercial test strips or by adding an aqueous solution of potassium iodide. A yellow or brown color indicates the presence of peroxides.

-

Peroxide Removal (if necessary): Shake the dihexyl ether with an equal volume of a freshly prepared 5% aqueous solution of ferrous sulfate (FeSO₄). Separate the layers and discard the aqueous layer.

-

Washing: Wash the ether sequentially with water, 5% aqueous sodium hydroxide to remove any acidic impurities, and finally with water until the washings are neutral.

-

Drying: Dry the washed ether over a suitable drying agent such as anhydrous calcium chloride or magnesium sulfate. For very dry ether, it can be stood over sodium wire.

-

Fractional Distillation: Set up a fractional distillation apparatus.[12][13][14][15][16] Add the dried ether to the distillation flask along with boiling chips. Carefully distill the ether, collecting the fraction that boils at the correct temperature (228-229 °C at atmospheric pressure).[5][7] Ensure the distillation is not taken to dryness to avoid concentrating any residual peroxides.

Analytical Protocols

GC-MS is a powerful technique for assessing the purity of dihexyl ether and identifying any impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for nonpolar compounds (e.g., a 5% phenyl methyl siloxane column).

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Interface Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Sample Preparation:

-

Dilute a small sample of the dihexyl ether in a suitable volatile solvent such as hexane or dichloromethane.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of dihexyl ether is relatively simple due to the symmetry of the molecule.

-

δ ~3.3-3.4 ppm (triplet, 4H): Protons on the carbons adjacent to the oxygen atom (-O-CH ₂-). The triplet is due to coupling with the adjacent methylene group.

-

δ ~1.5-1.6 ppm (multiplet, 4H): Protons on the second carbon from the oxygen (-O-CH₂-CH ₂-).

-

δ ~1.2-1.4 ppm (multiplet, 12H): Protons of the three methylene groups in the middle of the hexyl chains.

-

δ ~0.8-0.9 ppm (triplet, 6H): Protons of the terminal methyl groups (-CH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also straightforward due to the molecule's symmetry.

-

δ ~71 ppm: Carbon adjacent to the oxygen atom (-O-C H₂-).

-

δ ~32 ppm: Carbon atom in the second position from the oxygen.

-

δ ~30 ppm: Carbon atom in the third position from the oxygen.

-

δ ~26 ppm: Carbon atom in the fourth position from the oxygen.

-

δ ~23 ppm: Carbon atom in the fifth position from the oxygen.

-

δ ~14 ppm: Terminal methyl carbon (-C H₃).

Infrared (IR) Spectroscopy

The IR spectrum of dihexyl ether is characterized by the following key absorptions:

-

2950-2850 cm⁻¹: Strong C-H stretching vibrations of the alkyl chains.

-

1465 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.

-

~1120 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching vibration, which is diagnostic for ethers.[4][6][17]

Mass Spectrometry (MS)

Under electron ionization (EI), dihexyl ether undergoes characteristic fragmentation.

-

Molecular Ion (M⁺): A weak peak at m/z = 186.

-

Alpha-Cleavage: The most significant fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen atom.[18] This results in the loss of an alkyl radical. For dihexyl ether, this would be the loss of a pentyl radical (C₅H₁₁) to give a prominent fragment at m/z = 115.

-

C-O Bond Cleavage: Cleavage of the C-O bond can lead to the formation of a hexyl cation (C₆H₁₃⁺) at m/z = 85.

-

Other Fragments: Further fragmentation of the primary fragments leads to a series of smaller alkyl and oxygen-containing ions.

Applications

Dihexyl ether has several applications in both laboratory and industrial settings:[1][2]

-

Solvent: It is used as a reaction medium for various organic syntheses, particularly those requiring a high-boiling, nonpolar, and inert solvent.[1][3]

-

Extraction Solvent: Its hydrophobicity and low water solubility make it suitable for extraction processes.[2][3] It has been specifically used as a supported liquid membrane in hollow-fiber liquid-phase microextraction for the determination of nitrophenolic compounds and as an extraction solvent for detecting avermectins in water.[3][5][17]

-

Industrial Formulations: It finds use in coatings, lubricants, and oils as a carrier fluid, dispersant, or additive.[1][2]

-

Foam Breaker: It can act as a foam-breaking agent in certain industrial processes.[3]

Visualizations

Experimental Workflows and Logical Relationships

Below are diagrams created using the DOT language to visualize key processes related to dihexyl ether.

Caption: Synthesis routes for dihexyl ether.

References

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. DIHEXYL ETHER(112-58-3) 13C NMR [m.chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of ethyl hexyl ether over acidic ion-exchange resins for cleaner diesel fuel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Purification [chem.rochester.edu]

- 13. Fractional distillation - Wikipedia [en.wikipedia.org]

- 14. chembam.com [chembam.com]

- 15. vlab.amrita.edu [vlab.amrita.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 18. chem.libretexts.org [chem.libretexts.org]

Dihexyl Ether: A Comprehensive Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and hazard profile of dihexyl ether (CAS No. 112-58-3). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a comprehensive understanding for professionals handling this substance. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

Dihexyl ether is a colorless, stable liquid with a mild odor.[1][2] It is characterized by its low volatility compared to lower aliphatic ethers and has very slight solubility in water.[1][3] However, it is miscible with most organic solvents.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆O | [1][4] |

| Molecular Weight | 186.33 g/mol | [1][4] |

| Appearance | Colorless clear liquid | [5][6] |

| Melting Point | -43 °C | [1][7] |

| Boiling Point | 223-229 °C | [1][4][6] |

| Flash Point | 78 °C / 172.4 °F (closed cup) | [4][8] |

| Density | 0.793 g/mL at 25 °C | [1][4] |

| Vapor Pressure | 0.0461 - 0.148 mmHg at 25 °C | [1][6] |

| Refractive Index | 1.4200 - 1.4220 at 20 °C | [4][6] |

| Water Solubility | Very slight / Fully miscible (conflicting reports) | [1][3][9] |

Hazard Identification and GHS Classification

Dihexyl ether is classified as a combustible liquid and poses several health and environmental hazards. The Globally Harmonized System (GHS) classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Short-Term (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-Term (Chronic) | Category 1 / 2 | H410 / H411: Very toxic / Toxic to aquatic life with long lasting effects |

| Hazardous to the aquatic environment, long-term hazard | - | H413: May cause long lasting harmful effects to aquatic life |

Precautionary Statements:

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P272 (Contaminated work clothing should not be allowed out of the workplace), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][5][10]

-

Response: P302 + P352 (IF ON SKIN: Wash with plenty of water), P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention), P362 + P364 (Take off contaminated clothing and wash it before reuse), P370 + P378 (In case of fire: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide for extinction), P391 (Collect spillage).[4][5][10]

-

Storage: P403 + P235 (Store in a well-ventilated place. Keep cool).[5][8]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5][8]

Toxicological Summary

Dihexyl ether is considered mildly toxic by ingestion and skin contact.[3] It is an irritant to the skin and eyes.[3]

| Endpoint | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 12,600 - 30,900 mg/kg | [5][6][9] |

| LD50 | Rabbit | Dermal | 4,764 mg/kg (equivalent to 6 ml/kg) | [5][6] |

| LDLo | Mouse | Intravenous | 885 mg/kg | [6] |

Carcinogenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[5][10]

-

NTP: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[10]

-

OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.[10]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly and exhaustively investigated.[5][10]

Experimental Protocols

The safety data for dihexyl ether is determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for key experiments relevant to the hazards of dihexyl ether.

Flash Point Determination

The flash point of a combustible liquid like dihexyl ether is typically determined using a closed-cup method.

-

Principle: A sample of the substance is introduced into a sealed cup and heated at a controlled rate.[11] An ignition source is periodically introduced into the vapor space above the liquid.[12] The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[12]

-

Apparatus: A Pensky-Martens or a Small Scale (Setaflash) closed-cup tester is commonly used.[11]

-

Procedure:

-

A specified volume of the sample is placed in the test cup.[11]

-

The cup is sealed and the sample is heated.

-

The ignition source is applied at regular temperature intervals.

-

The temperature at which a flash is observed is recorded as the flash point.

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of a test animal (typically an albino rabbit) for a defined period.[9] The skin is then observed for signs of erythema (redness) and edema (swelling).[4]

-

Procedure:

-

A small area of the animal's fur is clipped 24 hours before the test.[13]

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approx. 6 cm²).[8][9]

-

The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[4][6]

-

After exposure, the residual substance is removed.

-

The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) and observations continue for up to 14 days to assess the reversibility of any effects.[9]

-

Lesions are scored according to a standardized grading system.[4]

-

Acute Oral Toxicity (Based on OECD Guidelines, e.g., 420, 423, or 425)

Note: OECD Guideline 401 has been deleted and replaced by alternative methods that reduce the number of animals used.[14][15]

-

Principle: The test substance is administered in a single dose by gavage to a group of experimental animals (usually rats).[16] The animals are observed for a set period for signs of toxicity and mortality.[16]

-

Procedure (General):

-

Animals are fasted prior to dosing.

-

The substance is administered orally using a stomach tube or cannula. The vehicle is typically water or corn oil.[10]

-

A stepwise procedure is often used, starting with a dose expected to produce some signs of toxicity.[17]

-

Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.[10]

-

A post-mortem examination (necropsy) is performed on all animals at the end of the study.[17]

-

The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is then calculated.

-

Hazard Identification and Response Workflow

The following diagram illustrates the logical workflow for identifying and responding to the hazards associated with dihexyl ether.

References

- 1. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 4. testinglab.com [testinglab.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 12. precisionlubrication.com [precisionlubrication.com]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. scribd.com [scribd.com]

- 15. oecd.org [oecd.org]

- 16. utu.fi [utu.fi]

- 17. oecd.org [oecd.org]

molecular weight and formula of dihexyl ether

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the molecular properties of dihexyl ether.

Physicochemical Data

The fundamental molecular attributes of dihexyl ether are summarized below. This data is essential for a variety of scientific applications, from reaction stoichiometry to analytical characterization.

| Property | Value |

| Molecular Formula | C₁₂H₂₆O[1][2][3][4][5] |

| Molecular Weight | 186.33 g/mol [1][6] |

| Alternate Molecular Weight | 186.34 g/mol [2][5] |

| Linear Formula | CH₃(CH₂)₅O(CH₂)₅CH₃ |

| CAS Number | 112-58-3[1][2] |

Experimental protocols for the determination of the molecular weight and formula of a well-established compound like dihexyl ether are fundamental techniques in analytical chemistry (e.g., mass spectrometry, elemental analysis) and are not detailed here. Similarly, signaling pathways are not applicable to the chemical properties of a simple ether.

References

An In-depth Technical Guide to the Physicochemical Properties of Dihexyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dihexyl ether, with a specific focus on its boiling and melting points. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields where dihexyl ether may be utilized as a solvent, reagent, or component in various formulations.

Core Physicochemical Data

Dihexyl ether is a colorless, stable liquid with a mild odor.[1] It is characterized by its low volatility compared to lower aliphatic ethers and demonstrates very slight solubility in water.[1][2] Conversely, it is miscible with a wide range of organic solvents.[1][3] Key quantitative data for dihexyl ether are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Melting Point | -43 °C | [1][3][4][5] |

| Boiling Point | 228-229 °C (lit.) | [1][4][6][7] |

| 228-230 °C | [5] | |

| 228 °C | [3] | |

| 223.00 °C @ 760.00 mm Hg | [8] | |

| Density | 0.793 g/mL at 25 °C (lit.) | [1][6][7] |

| Refractive Index | n20/D 1.4204 (lit.) | [1][6] |

| Flash Point | 173 °F (78.33 °C) | [1][8] |

| Vapor Pressure | 0.148 mmHg at 25°C | [1] |

| Water Solubility | Fully miscible in water | [1][2][4][7] |

Experimental Protocols: Synthesis of Dihexyl Ether

The following section details a common laboratory-scale procedure for the synthesis of dihexyl ether from n-hexyl alcohol. This method employs acid catalysis and a Dean-Stark apparatus to drive the reaction to completion by removing water.

2.1 Materials and Equipment:

-

n-hexyl alcohol (50 g, 61 ml)

-

Concentrated sulfuric acid (6 g, 3.5 ml)

-

5% Sodium hydroxide solution

-

Anhydrous potassium carbonate

-

Sodium metal

-

Round bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

2.2 Procedure:

-

Reaction Setup: A round bottom flask is fitted with a Dean-Stark apparatus and a condenser. A small amount of water is initially added to the Dean-Stark trap.

-

Reagent Addition: A mixture of 50 g (61 ml) of n-hexyl alcohol and 3.5 ml (6 g) of concentrated sulfuric acid is added to the round bottom flask.[9]

-

Reaction: The mixture is gently heated to reflux. As the reaction proceeds, water and n-hexyl alcohol will collect in the Dean-Stark apparatus. The denser water will separate to the bottom, while the lighter n-hexyl alcohol will be returned to the reaction flask.[9]

-

Monitoring Progress: The reaction is continued for approximately 90 minutes, during which the temperature inside the flask will rise to about 180°C. The reaction is considered complete when approximately 5 ml of water has been collected in the Dean-Stark trap.[9]

-

Workup:

-

Purification:

-

The dried product is filtered into a distilling flask for purification by distillation.

-

Fractions are collected at different temperature ranges: 160-221°C and 221-223°C.[9]

-

The lower boiling fraction is refluxed with sodium metal for one hour and then redistilled to yield a purer fraction of dihexyl ether.[9]

-

The purified fractions are combined and distilled one final time from a small amount of sodium, with the final product collected at 221.5-223°C.[9]

-

Logical Workflow: Synthesis of Dihexyl Ether

The synthesis of dihexyl ether from n-hexyl alcohol can be visualized as a logical workflow, outlining the key steps from starting materials to the final purified product.

Caption: Workflow for the Synthesis of Dihexyl Ether.

References

- 1. Cas 112-58-3,DIHEXYL ETHER | lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. dihexyl ether [stenutz.eu]

- 4. parchem.com [parchem.com]

- 5. thomassci.com [thomassci.com]

- 6. Dihexyl ether 97 112-58-3 [sigmaaldrich.com]

- 7. DIHEXYL ETHER | 112-58-3 [chemicalbook.com]

- 8. dihexyl ether, 112-58-3 [thegoodscentscompany.com]

- 9. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Solubility of Dihexyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of dihexyl ether in water and a range of common organic solvents. The information presented herein is intended to support research, development, and formulation activities where dihexyl ether may be considered as a solvent, reaction medium, or component.

Introduction to Dihexyl Ether

Dihexyl ether (also known as n-hexyl ether or 1,1'-oxybis(hexane)) is a dialkyl ether characterized by its nonpolar nature, chemical stability, and low volatility compared to lower molecular weight ethers.[1] These properties make it a valuable solvent in various chemical processes, including organic synthesis and extraction.[1] A thorough understanding of its solubility profile is critical for its effective application.

Solubility of Dihexyl Ether

The solubility of a substance is a fundamental chemical property that dictates its utility in various applications. The principle of "like dissolves like" is a key determinant of solubility, where nonpolar compounds tend to be soluble in nonpolar solvents, and polar compounds in polar solvents.

Solubility in Water

The solubility of dihexyl ether in water is very low. This is attributed to the long, nonpolar alkyl chains which dominate the molecule's character, making it hydrophobic. While the ether oxygen can act as a hydrogen bond acceptor, this is insufficient to overcome the hydrophobicity of the two hexyl groups.

An estimated value for the aqueous solubility of dihexyl ether is 2.874 mg/L at 25 °C .[2] It is important to note that some sources may qualitatively and inaccurately describe it as "fully miscible in water"; however, the quantitative data indicates very limited solubility.[3][4][5][6]

Solubility in Organic Solvents

In contrast to its low aqueous solubility, dihexyl ether is miscible with a wide array of organic solvents.[1][3][6][7] Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for dihexyl ether.

Table 1: Solubility of Dihexyl Ether in Water

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 2.874 mg/L (estimated)[2] |

Table 2: Miscibility of Dihexyl Ether with Organic Solvents

| Solvent | Miscibility |

| Alcohol | Miscible[2] |

| Benzene | Miscible[8] |

| Diethyl Ether | Miscible[8] |

| Ethanol | Miscible[8] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a liquid substance like dihexyl ether.

Shake-Flask Method for Liquid-Liquid Systems

The shake-flask method is a standard and reliable technique for determining the solubility of a substance in a liquid.

-

Dihexyl ether (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Glass flasks with airtight stoppers (e.g., screw caps with PTFE liners)

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and syringes

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., gas chromatograph with a flame ionization detector, GC-FID)

-

Preparation of the Mixture: In a series of flasks, add a known volume of the solvent. To each flask, add an excess amount of dihexyl ether. The presence of a distinct second phase of dihexyl ether is necessary to ensure saturation.

-

Equilibration: Seal the flasks tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate completely. If the emulsion is stable, centrifugation can be used to facilitate phase separation.

-

Sampling: Carefully extract a known volume of the solvent phase (the saturated solution) using a pipette or syringe. It is crucial to avoid drawing any of the undissolved dihexyl ether phase.

-

Quantification: Analyze the concentration of dihexyl ether in the collected sample using a pre-calibrated analytical method, such as GC-FID.

-

Calculation: The solubility is calculated from the concentration of dihexyl ether in the saturated solvent phase and is typically expressed in mg/L or g/100 mL.

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly when the solute has low volatility.

-

Dihexyl ether (high purity)

-

Solvent of interest (e.g., water)

-

Glass flasks with airtight stoppers

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Drying oven

-

Preparation of Saturated Solution: Follow steps 1 and 2 of the shake-flask method to prepare a saturated solution of dihexyl ether in the chosen solvent at a constant temperature.

-

Phase Separation: Allow the two phases to separate completely.

-

Sampling: Carefully pipette a known volume of the saturated solvent phase into a pre-weighed evaporation dish.

-

Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of dihexyl ether to avoid loss of the solute. A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.

-

Drying to a Constant Weight: Continue drying the dish until a constant weight is achieved, indicating that all the solvent has evaporated.

-

Calculation: The weight of the dissolved dihexyl ether is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be calculated as the mass of the residue per volume of the solvent.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of dihexyl ether.

Caption: Workflow for Experimental Solubility Determination.

References

- 1. Cas 112-58-3,DIHEXYL ETHER | lookchem [lookchem.com]

- 2. dihexyl ether, 112-58-3 [thegoodscentscompany.com]

- 3. DIHEXYL ETHER | 112-58-3 [chemicalbook.com]

- 4. Di-n-hexyl ether, 98% | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. CAS 112-58-3: Dihexyl ether | CymitQuimica [cymitquimica.com]

- 8. dihexyl ether [stenutz.eu]

Spectroscopic Profile of Dihexyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dihexyl ether, a common organic solvent and reagent. The information presented herein is intended to aid in the identification, characterization, and quality control of this compound in a laboratory setting. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dihexyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.38 | Triplet | 4H | -O-CH₂ -CH₂- |

| ~1.55 | Multiplet | 4H | -O-CH₂-CH₂ -CH₂- |

| ~1.30 | Multiplet | 8H | -(CH₂)₃-CH₃ |

| ~0.89 | Triplet | 6H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~71.0 | -O-C H₂- |

| ~31.8 | -O-CH₂-C H₂- |

| ~29.8 | -O-CH₂-CH₂-C H₂- |

| ~25.8 | -CH₂-C H₂-CH₃ |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2855 | Strong | C-H stretch (alkane) |

| 1467 | Medium | C-H bend (alkane) |

| ~1115 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 186 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [CH₃(CH₂)₅O=CH₂]⁺ |

| 87 | High | [CH₃(CH₂)₄CH=OH]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A small amount of dihexyl ether (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] The final volume of the solution is typically 0.6-0.7 mL.[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

Data Acquisition:

-

The instrument is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A single drop of neat dihexyl ether is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is applied to the crystal, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation by the sample.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of dihexyl ether is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺) and various fragment ions.[2]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown liquid sample.

References

An In-depth Technical Guide on the Thermodynamic Properties of Dihexyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic and physical properties of dihexyl ether. The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations to clarify complex processes.

Core Thermodynamic and Physical Properties

Dihexyl ether, a colorless liquid with the chemical formula C₁₂H₂₆O, is characterized by its low volatility and miscibility with many organic solvents.[1] A summary of its key physical and thermodynamic properties is presented below.

Physical Properties of Dihexyl Ether

| Property | Value | Conditions |

| Molecular Weight | 186.33 g/mol | |

| Boiling Point | 228-229 °C | at 1 atm[2] |

| Melting Point | -43 °C | [3] |

| Density | 0.793 g/mL | at 25 °C[2] |

| Refractive Index | 1.4204 | at 20°C (n20/D)[4] |

| Vapor Pressure | 0.0461 mmHg | at 25 °C[5] |

| Flash Point | 78 °C | Closed cup[4] |

Thermodynamic Properties of Dihexyl Ether

| Property | Value | Conditions |

| Critical Temperature (Tc) | 665 ± 7 K | |

| Critical Pressure (Pc) | 1.44 ± 0.04 MPa |

Experimental Protocols

The accurate determination of thermodynamic properties is crucial for the reliable application of chemical data. Below are detailed methodologies for key experiments relevant to the properties of dihexyl ether.

Determination of Heat Capacity (Cₚ) by Calorimetry

The heat capacity of a liquid can be determined using various calorimetric techniques. Adiabatic calorimetry and differential scanning calorimetry (DSC) are two common and accurate methods.

Methodology: Adiabatic Calorimetry

-

Sample Preparation: A known mass of high-purity dihexyl ether is placed in a sealed calorimetric vessel. The vessel is then placed within an adiabatic shield in a vacuum chamber to minimize heat exchange with the surroundings.

-

Heating: A precisely measured amount of electrical energy (Q) is supplied to the sample through a heater, causing a small increase in temperature (ΔT).

-

Temperature Measurement: The temperature of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input.

-

Data Analysis: The heat capacity of the sample is calculated from the energy input and the temperature change, after accounting for the heat capacity of the calorimeter vessel (which is determined in a separate calibration experiment). The heat capacity at constant pressure (Cₚ) is given by the equation: Cₚ = (Q - Q_cal) / (m * ΔT) where Q_cal is the heat absorbed by the calorimeter, and m is the mass of the sample.

Determination of Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization can be determined calorimetrically or indirectly from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

Methodology: Calorimetric Determination

-

Apparatus: A vaporization calorimeter is used, which consists of a vessel containing the liquid sample and a heater to induce vaporization. The vessel is housed within a temperature-controlled jacket.

-

Procedure: A known mass of dihexyl ether is introduced into the calorimeter. The sample is heated to its boiling point at a constant pressure. A constant power is supplied to the heater to maintain a steady rate of vaporization.

-

Measurement: The mass of the vaporized liquid is determined by condensing the vapor and weighing the condensate or by measuring the change in mass of the calorimeter. The energy supplied by the heater over a specific time is recorded.

-

Calculation: The molar enthalpy of vaporization is calculated by dividing the supplied energy by the number of moles of the vaporized substance.

Determination of Vapor Pressure

For low-volatility liquids like dihexyl ether, static or dynamic methods can be employed to measure vapor pressure.

Methodology: Static Method

-

Apparatus: A static apparatus consists of a sample cell connected to a pressure-measuring device (e.g., a capacitance diaphragm gauge) and a vacuum system. The temperature of the sample cell is precisely controlled.

-

Sample Preparation: A small amount of degassed dihexyl ether is introduced into the sample cell. The cell is then evacuated to remove any residual air.

-

Equilibration: The sample is brought to the desired temperature and allowed to equilibrate, at which point the pressure in the cell becomes constant.

-

Measurement: The equilibrium pressure, which is the vapor pressure of the liquid at that temperature, is recorded. This process is repeated at various temperatures to obtain the vapor pressure curve.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

Caption: Workflow for the calorimetric determination of the enthalpy of vaporization.

Caption: Workflow for determining heat capacity using adiabatic calorimetry.

References

- 1. DIHEXYL ETHER | 112-58-3 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Diethylene glycol hexyl ether [webbook.nist.gov]

- 5. dihexyl ether, 112-58-3 [thegoodscentscompany.com]

- 6. srd.nist.gov [srd.nist.gov]

- 7. researchgate.net [researchgate.net]

Dihexyl Ether: A Comprehensive Technical Guide on Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl ether, a dialkyl ether with the chemical formula C₁₂H₂₂O, is a colorless liquid with a mild odor.[1][2] Its utility in various scientific and industrial applications, including as a solvent in organic synthesis and in drug formulation, necessitates a thorough understanding of its stability and reactivity profile.[3] This technical guide provides an in-depth analysis of the core stability and reactivity characteristics of dihexyl ether, offering valuable insights for its safe and effective handling and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of dihexyl ether is presented in Table 1. These properties are fundamental to understanding its behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties of Dihexyl Ether

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O | [4] |

| Molecular Weight | 186.34 g/mol | [4] |

| Boiling Point | 228-229 °C | [5] |

| Melting Point | -43 °C | [2] |

| Density | 0.793 g/mL at 25 °C | [5] |

| Flash Point | 78 °C (172.4 °F) | [5] |

| Vapor Pressure | 0.0461 mmHg at 25 °C | [6] |

| Water Solubility | Very slight | [1] |

| Refractive Index | 1.4204 at 20 °C | [5] |

| Critical Temperature | 665 ± 7 K | [7] |

| Critical Pressure | 1.44 ± 0.04 MPa | [7] |

Stability Profile

The stability of dihexyl ether is a critical consideration for its storage and use. Ethers, in general, are relatively stable compounds, but their stability can be compromised by factors such as heat, light, and the presence of oxygen.[3]

Thermal Stability

Oxidative Stability and Peroxide Formation

A significant aspect of the stability of ethers is their propensity to form explosive peroxides upon exposure to oxygen and light.[1] This process, known as autooxidation, is a radical chain reaction initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the ether oxygen.

The general mechanism for peroxide formation in ethers is as follows:

-

Initiation: A radical initiator (e.g., UV light, heat) abstracts a hydrogen atom from the α-carbon of the ether, forming an ether radical.

-

Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new ether radical, thus propagating the chain reaction.

-

Termination: The reaction is terminated by the combination of two radicals.

Due to the risk of explosion, it is crucial to test for the presence of peroxides in dihexyl ether, especially before distillation or evaporation.

Hydrolytic Stability

Ethers are generally stable to hydrolysis under neutral and basic conditions.[8] The carbon-oxygen bond in ethers is strong and not easily cleaved by water or hydroxide ions. However, under acidic conditions, particularly at elevated temperatures, ethers can undergo hydrolytic cleavage.

Reactivity Profile

Reaction with Acids

Dihexyl ether, like other ethers, is susceptible to cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[9][10][11] The reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated to form a good leaving group (an alcohol). The halide ion then attacks one of the adjacent carbon atoms, displacing the alcohol. The reaction mechanism (Sₙ1 or Sₙ2) depends on the structure of the alkyl groups. For a primary ether like dihexyl ether, the reaction is expected to proceed via an Sₙ2 mechanism.[8]

Reaction with Bases

Dihexyl ether is generally unreactive towards most bases under normal conditions.[8] The C-O bond is not susceptible to cleavage by common bases. However, very strong bases, such as organolithium reagents, can deprotonate the α-carbon, leading to elimination reactions, particularly at elevated temperatures.

Reaction with Oxidizing Agents

As discussed in the oxidative stability section, the primary reaction with oxidizing agents, particularly atmospheric oxygen, is the formation of peroxides. Stronger oxidizing agents can lead to the complete oxidation of the ether to carbon dioxide and water, though these reactions are typically vigorous and not synthetically useful.

Reaction with Reducing Agents

Ethers are generally resistant to reduction by common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[12] The ether linkage is stable under these conditions, which allows ethers like dihexyl ether to be used as solvents for reduction reactions of other functional groups.

Experimental Protocols

Standardized methods for assessing the chemical stability of substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.[13][14][15][16]

Determination of Thermal Stability (Adapted from ASTM D6743)

This method provides a framework for assessing the thermal stability of organic fluids.

-

Apparatus: High-temperature, high-pressure autoclave or sealed ampoules, heating mantle with temperature control, analytical balance.

-

Procedure: a. A known mass of dihexyl ether is placed into the reaction vessel. b. The vessel is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen. c. The vessel is sealed and heated to a specified temperature for a defined period. d. After cooling, the contents are analyzed for signs of degradation, such as changes in color, viscosity, and chemical composition (e.g., by gas chromatography).

-

Data Analysis: The extent of decomposition is quantified by measuring the amount of degradation products formed and the loss of the parent compound.

Determination of Peroxide Value (Adapted from IFRA Analytical Method)

This iodometric titration method is commonly used to determine the concentration of peroxides in ethers.[1][17][18][19]

-

Reagents: Glacial acetic acid, chloroform (or a suitable alternative solvent), saturated potassium iodide (KI) solution, standardized sodium thiosulfate (Na₂S₂O₃) solution, starch indicator.

-

Procedure: a. A known mass of the dihexyl ether sample is dissolved in a mixture of glacial acetic acid and chloroform. b. Saturated KI solution is added, and the mixture is swirled. Peroxides in the sample will oxidize the iodide to iodine. c. The liberated iodine is then titrated with a standard solution of sodium thiosulfate until the yellow iodine color fades. d. Starch indicator is added, which forms a blue-black complex with the remaining iodine. e. The titration is continued until the blue-black color disappears.

-

Calculation: The peroxide value is calculated based on the volume of sodium thiosulfate solution consumed and is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).

Synthesis of Dihexyl Ether (Williamson Ether Synthesis)

The Williamson ether synthesis is a common and versatile method for preparing symmetrical and unsymmetrical ethers.[5][20][21][22][23]

-

Reagents: 1-Hexanol, a strong base (e.g., sodium hydride), and a primary alkyl halide (e.g., 1-bromohexane or 1-iodohexane), anhydrous ether as a solvent.

-

Procedure: a. 1-Hexanol is reacted with a strong base in an anhydrous solvent to form the sodium hexoxide alkoxide. b. 1-Bromohexane is then added to the reaction mixture. c. The alkoxide ion displaces the bromide ion in an Sₙ2 reaction to form dihexyl ether. d. The reaction mixture is then worked up by washing with water to remove inorganic salts, followed by drying and purification of the dihexyl ether by distillation.

Logical Workflow for Stability and Reactivity Assessment

For researchers and drug development professionals, a systematic approach to evaluating the stability and reactivity of a solvent like dihexyl ether is essential. The following diagram illustrates a logical workflow for this assessment.

Conclusion